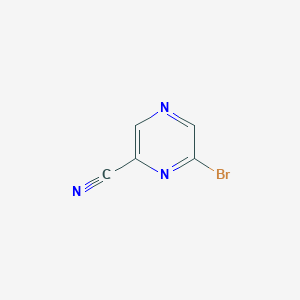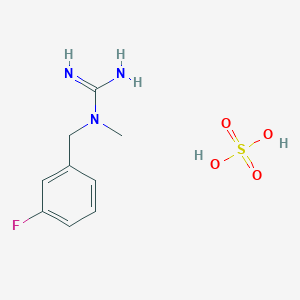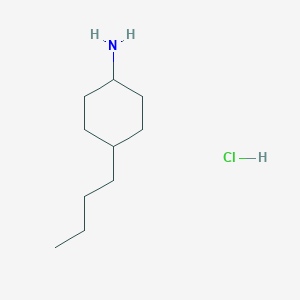
4-丁基环己胺盐酸盐
描述
4-Butylcyclohexan-1-amine hydrochloride is a chemical compound with the CAS Number: 1209395-89-0. It has a molecular weight of 191.74 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for 4-Butylcyclohexan-1-amine hydrochloride is 1S/C10H21N.ClH/c1-2-3-4-9-5-7-10(11)8-6-9;/h9-10H,2-8,11H2,1H3;1H . It contains a total of 32 bonds, including 11 non-H bonds, 3 rotatable bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
4-Butylcyclohexan-1-amine hydrochloride is a powder . The storage temperature is room temperature . Unfortunately, the boiling point is not specified .科学研究应用
Application 1: Chemical Synthesis
- Scientific Field: Chemical Synthesis
- Summary of the Application: 4-Butylcyclohexan-1-amine hydrochloride is a chemical compound used in the synthesis of various other compounds .
- Methods of Application: The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, this compound would be used in a reaction with other reagents under controlled conditions .
- Results or Outcomes: The outcomes of these syntheses are highly dependent on the specific reactions being performed. In general, the use of 4-Butylcyclohexan-1-amine hydrochloride can help to facilitate the creation of a wide range of different compounds .
Application 2: Adsorption of Sulfonamide Antibiotics
- Scientific Field: Environmental Science and Pollution Research
- Summary of the Application: A study used β-cyclodextrin and dopamine hydrochloride to modify graphene oxide to prepare a new type of ternary composite material (β-cyclodextrin/dopamine hydrochloride-graphene oxide, CD-DGO). This material was used to adsorb sulfonamide antibiotics from wastewater .
- Methods of Application: The material was characterized using scanning electron microscopy, Fourier infrared spectrometry, transmission electron microscopy, and specific surface area optical analysis. The adsorption capacity of two typical sulfonamides antibiotics (sulfamethoxazole, sulfadiazine) were evaluated in terms of the dosage of composite materials, the ratio of each component, and the pH of the solution .
- Results or Outcomes: The results show that the adsorption effect of sulfonamides antibiotics is best at pH=2; the adsorption kinetics conform to the pseudo-second-order kinetic model, and the adsorption equilibrium follows the Langmuir adsorption isotherm; the maximum adsorption capacity of CD-DGO for sulfamethoxazole and sulfadiazine is 144 mg·g −1 and 152 mg·g −1, respectively .
Application 3: Electrophilic Aminating Reagent
- Scientific Field: Organic Chemistry
- Summary of the Application: 4-Butylcyclohexan-1-amine hydrochloride can be used as an electrophilic aminating reagent in transition metal-catalyzed C–N bond-forming reactions .
- Methods of Application: The specific methods of application can vary greatly depending on the specific reaction being performed. Typically, this compound would be used in a reaction with other reagents under controlled conditions .
- Results or Outcomes: The outcomes of these reactions are highly dependent on the specific reactions being performed. In general, the use of 4-Butylcyclohexan-1-amine hydrochloride can help to facilitate the creation of a wide range of different compounds .
Application 4: Adsorption of Tetracycline Hydrochloride
- Scientific Field: Environmental Science and Pollution Research
- Summary of the Application: A study used a novel biochar from willow catkins (WC) by a two-step pyrolysis and KOH activate to adsorb tetracycline hydrochloride (TCH) in water .
- Methods of Application: The material was characterized using scanning electron microscopy, Fourier infrared spectrometry, transmission electron microscopy, and specific surface area optical analysis. The adsorption capacity of TCH was evaluated in terms of the dosage of composite materials, the ratio of each component, and the pH of the solution .
- Results or Outcomes: The results showed that the adsorbent with the largest adsorption capacity .
Application 5: Electrophilic Aminating Reagent in Transition Metal-Catalyzed C–N Bond-Forming Reactions
- Scientific Field: Organic Chemistry
- Summary of the Application: 4-Butylcyclohexan-1-amine hydrochloride can be used as an electrophilic aminating reagent in transition metal-catalyzed C–N bond-forming reactions .
- Methods of Application: The specific methods of application can vary greatly depending on the specific reaction being performed. Typically, this compound would be used in a reaction with other reagents under controlled conditions .
- Results or Outcomes: The outcomes of these reactions are highly dependent on the specific reactions being performed. In general, the use of 4-Butylcyclohexan-1-amine hydrochloride can help to facilitate the creation of a wide range of different compounds .
Application 6: Adsorption of Tetracycline Hydrochloride
- Scientific Field: Environmental Science and Pollution Research
- Summary of the Application: A study used a novel biochar from willow catkins (WC) by a two-step pyrolysis and KOH activate to adsorb tetracycline hydrochloride (TCH) in water .
- Methods of Application: The material was characterized using scanning electron microscopy, Fourier infrared spectrometry, transmission electron microscopy, and specific surface area optical analysis. The adsorption capacity of TCH was evaluated in terms of the dosage of composite materials, the ratio of each component, and the pH of the solution .
- Results or Outcomes: The results showed that the adsorbent with the largest adsorption capacity .
安全和危害
属性
IUPAC Name |
4-butylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-2-3-4-9-5-7-10(11)8-6-9;/h9-10H,2-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJFCBPULIPGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylcyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




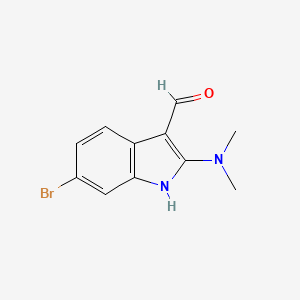
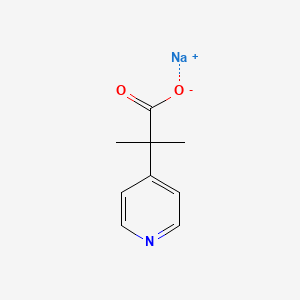
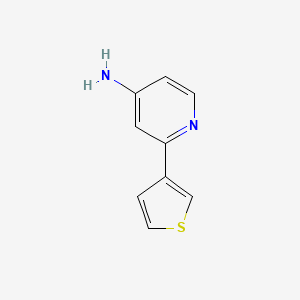
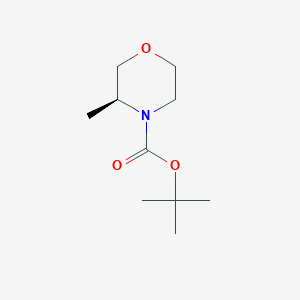
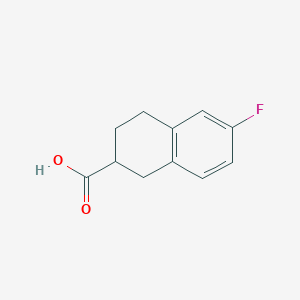
![tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1440208.png)
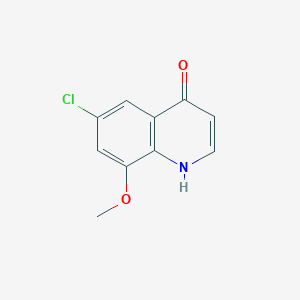
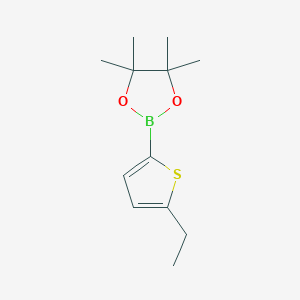

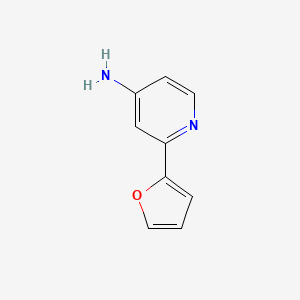
![7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1440214.png)
